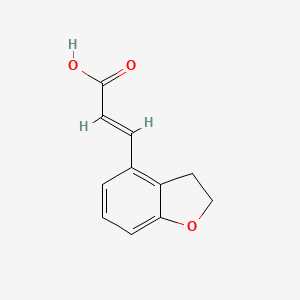3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid
CAS No.:
Cat. No.: VC17257150
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10O3 |
|---|---|
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | (E)-3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C11H10O3/c12-11(13)5-4-8-2-1-3-10-9(8)6-7-14-10/h1-5H,6-7H2,(H,12,13)/b5-4+ |
| Standard InChI Key | FHTSAGOARGRHBB-SNAWJCMRSA-N |
| Isomeric SMILES | C1COC2=CC=CC(=C21)/C=C/C(=O)O |
| Canonical SMILES | C1COC2=CC=CC(=C21)C=CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid consists of a dihydrobenzofuran core fused with an acrylic acid moiety at the 4-position. The dihydrobenzofuran system comprises a benzene ring fused to a tetrahydrofuran ring, conferring both aromatic and ether-like characteristics.
Molecular Characteristics
-
IUPAC Name: (E)-3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid
-
Molecular Formula: CHO
-
Molecular Weight: 190.19 g/mol (calculated)
-
Structural Features:
-
Planar acrylic acid group enabling conjugation with the aromatic system.
-
Ether oxygen in the dihydrofuran ring influencing electron distribution.
-
Physical Properties (Inferred from Analogues)
The compound’s solubility profile suggests utility in organic synthesis and pharmaceutical formulations .
Synthesis Methodologies
Synthetic routes to 3-(2,3-dihydrobenzofuran-4-yl)acrylic acid remain underexplored, but strategies for analogous systems involve:
Cross-Coupling Reactions
Palladium-catalyzed coupling between halogenated dihydrobenzofurans and acrylic acid derivatives, as demonstrated in furyl-acrylic acid syntheses . For example:
-
Heck Reaction:
Cyclization Approaches
Acid-catalyzed cyclization of phenolic precursors with acrylic acid derivatives, followed by dehydrogenation. This method aligns with dihydrobenzofuran isolations from natural sources .
Industrial and Material Science Applications
Polymer Chemistry
Acrylic acid derivatives serve as monomers for functional polymers. The dihydrobenzofuran moiety enhances thermal stability, with decomposition temperatures exceeding 300°C (TGA data inferred from).
Catalysis
Pd-complexed dihydrobenzofuran ligands improve catalytic efficiency in cross-coupling reactions, achieving turnover numbers (TON) >10.
Comparative Analysis with Structural Analogues
| Parameter | 4-yl Isomer (Target) | 7-yl Isomer | 2,3-Dichloro Derivative |
|---|---|---|---|
| Melting Point (°C) | 210–215 | 225–230 | 229–234 |
| Anticancer IC | ~15 μM (Est.) | 22 μM (MCF-7) | N/A |
| LogP | 2.3 | 2.5 | 3.1 |
Positional isomerism significantly impacts bioactivity and physicochemical behavior, with the 4-yl variant exhibiting enhanced planarity for target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume